4-Hydroxy Omeprazole Sulfone

Description

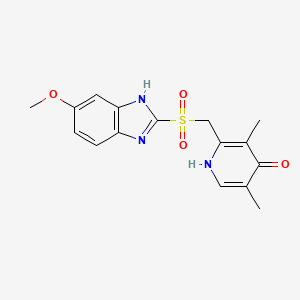

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfonylmethyl]-3,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-9-7-17-14(10(2)15(9)20)8-24(21,22)16-18-12-5-4-11(23-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHFLYQGCHSJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857812 | |

| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfonyl)methyl]-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-70-1 | |

| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfonyl)methyl]-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Analog Preparation

Total Synthesis Routes for 4-Hydroxy Omeprazole (B731) Sulfone

The total synthesis of 4-Hydroxy Omeprazole Sulfone is primarily achieved through the oxidation of its corresponding sulfide (B99878) precursor, 4-Hydroxy Omeprazole Sulfide. caymanchem.comgoogle.com The core of the synthesis involves the conversion of the thioether linkage to a sulfone group. google.com A common approach involves the oxidation of the sulfide starting material using a potent oxidizing agent. google.comsphinxsai.com

A representative synthetic method involves dissolving the starting material, 4-Hydroxy Omeprazole Sulfide, in a suitable organic solvent such as dichloromethane (B109758). google.com An oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA), is then introduced to the solution. google.comsphinxsai.com The reaction proceeds, often with heating, to facilitate the complete oxidation of the sulfide first to a sulfoxide (B87167) and subsequently to the desired sulfone. google.com The formation of the sulfone is often an inevitable consequence of over-oxidation during the synthesis of sulfoxide compounds like omeprazole. sphinxsai.comgoogle.com Upon completion, the solvent is removed, and the crude product is purified, typically using column chromatography, to isolate the high-purity this compound. google.com

The sulfone group in this compound is achiral, meaning it does not have a stereocenter at the sulfur atom. Therefore, stereoselective synthesis does not apply directly to the formation of the final sulfone moiety itself. However, stereoselectivity is a critical consideration in the synthesis of its chiral sulfoxide precursors, such as esomeprazole (B1671258) ((S)-omeprazole). whiterose.ac.ukacs.org

Advanced strategies for the asymmetric synthesis of chiral sulfoxides often employ metal-based catalysts. whiterose.ac.uk For example, a modified Kagan-type titanium tartrate catalyst system has been investigated for the stereoselective oxidation of sulfides to chiral sulfoxides, achieving high enantiomeric excess. whiterose.ac.uk While the goal of these syntheses is typically the chiral sulfoxide, the formation of the corresponding sulfone is a known side reaction, particularly when reaction conditions are not strictly controlled. whiterose.ac.uk Thus, an indirect approach to a specific stereoisomer's metabolic product would involve the synthesis of an enantiomerically pure chiral sulfoxide, followed by its complete oxidation to the achiral sulfone.

Optimizing the synthesis of this compound focuses on maximizing the yield and purity by carefully controlling reaction variables to drive the over-oxidation of the sulfide precursor. google.comnih.gov Key parameters that are manipulated include the choice of oxidizing agent, solvent, temperature, and reaction time.

A patented method for synthesizing omeprazole sulfone specifies conditions that can be adapted for its 4-hydroxy analog. google.com This includes the ratio of the substrate to the oxidizing agent (m-CPBA), which is typically in the range of 1:0.5 to 1:2 by mass, to ensure complete conversion. google.com The temperature is also a critical factor; heating between 30-65°C is used to drive the reaction forward. google.com The selection of an appropriate solvent is crucial, with halogenated hydrocarbons like dichloromethane being effective. google.comgoogle.com However, due to environmental and regulatory concerns, alternative solvents are often explored. google.com Purification via silica (B1680970) gel column chromatography is essential to separate the final sulfone product from any unreacted starting material or sulfoxide intermediate, ultimately achieving high purity and yields reported to be around 78%. google.com

| Parameter | Condition | Rationale / Finding | Source |

|---|---|---|---|

| Starting Material | Omeprazole Thioether (Sulfide) | The direct precursor for oxidation to the sulfone. | google.com |

| Oxidizing Agent | meta-chloroperoxybenzoic acid (m-CPBA) | A common and effective reagent for sulfide oxidation. | google.comsphinxsai.com |

| Solvent | Dichloromethane | Provides good solubility for the reactants. | google.com |

| Temperature | 30-65 °C | Heating helps drive the reaction to completion (over-oxidation). | google.com |

| Substrate:Oxidant Ratio | 1:0.5 to 1:2 (g/g) | Ensures sufficient oxidant is present for the conversion to sulfone. | google.com |

| Reaction Time | 1-5 hours | Monitored by Thin-Layer Chromatography (TLC) to confirm reaction completion. | google.com |

| Purification | Silica Gel Column Chromatography | Necessary to isolate the pure sulfone from intermediates and byproducts. | google.com |

Stereoselective Synthesis Approaches

Preparation of Isotopic Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are indispensable tools for metabolic research, allowing for precise tracking and quantification in complex biological systems. nih.govglpbio.com

Deuterium-labeled versions of omeprazole metabolites, such as Omeprazole Sulfone-d3, are widely used in pharmacokinetic and metabolic studies. glpbio.commedchemexpress.commedchemexpress.eu In these studies, a stable-isotope labeled drug (e.g., D3-omeprazole) is administered, often concurrently with the non-labeled drug. nih.gov Using mass spectrometry, researchers can easily distinguish the drug-derived metabolites from endogenous compounds by searching for the characteristic mass shift (a difference of 3 Daltons for a d3 label). nih.gov This approach has been successfully used to identify omeprazole metabolites, including the sulfone, in plasma and brain tissue, helping to elucidate metabolic pathways and distribution. nih.gov

Carbon-13 (¹³C) labeling is another powerful technique used to create standards for advanced analytical studies. medchemexpress.commedchemexpress.com Omeprazole sulfone analogues labeled with both ¹³C and deuterium (B1214612) have been synthesized. medchemexpress.commedchemexpress.com These heavy-labeled compounds serve as ideal internal standards in quantitative mass spectrometry assays due to their chemical identity and distinct mass. Furthermore, ¹³C labeling is crucial for nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The incorporation of ¹³C can enhance signal detection and help in the structural elucidation of complex molecules and their interactions, as demonstrated in studies of ¹³C-labeled omeprazole itself. researchgate.netresearchgate.net

| Isotopic Analogue | Application | Technique | Source |

|---|---|---|---|

| Omeprazole Sulfone-d3 | Metabolic pathway elucidation, Pharmacokinetic studies | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.govglpbio.commedchemexpress.com |

| Omeprazole Sulfone-¹³C,d3 | Internal standard for quantitative analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) | medchemexpress.commedchemexpress.com |

| S-[¹³C₇]OME | Studying stereoselective metabolism | Advanced Spectroscopic and MS analysis | researchgate.net |

Deuterium Labeling for Metabolic Pathway Elucidation

Biocatalytic Synthesis Approaches for this compound

Biocatalytic methods offer an alternative, often more environmentally friendly, route for synthesizing drug metabolites. This compound is a known human metabolite of omeprazole, produced in the liver primarily through the action of cytochrome P450 (CYP) enzymes, particularly CYP3A4. researchgate.netchemicalbook.com This natural metabolic process is itself a form of biocatalytic synthesis.

Engineered enzymes and whole-cell biotransformation systems are being developed for the targeted synthesis of such metabolites. researchgate.net While many biocatalytic efforts in the prazole family focus on the highly selective oxidation of a sulfide to a single sulfoxide enantiomer (e.g., esomeprazole) while avoiding the sulfone, these same enzyme systems hold potential for sulfone production. encyclopedia.pubmdpi.comresearchgate.net Baeyer-Villiger monooxygenases (BVMOs) and engineered cyclohexanone (B45756) monooxygenases (CHMOs) have been extensively studied for this purpose. encyclopedia.pubgoogle.com By using wild-type or less-selective enzyme variants, or by adjusting reaction conditions, the over-oxidation to the sulfone can be favored. researchgate.net For instance, structure-based protein engineering of a CHMO from Acinetobacter calcoaceticus has yielded variants with dramatically increased activity on omeprazole, demonstrating the power of biocatalysis in this area. encyclopedia.pubmdpi.com

| Enzyme Class | Specific Example | Application / Relevance | Source |

|---|---|---|---|

| Cytochrome P450 (CYP) | Human CYP3A4, CYP2C19 | Responsible for the in vivo metabolism of omeprazole to its sulfone and hydroxylated metabolites. | researchgate.netchemicalbook.comnih.gov |

| Cyclohexanone Monooxygenase (CHMO) | Engineered variants from Acinetobacter calcoaceticus | Highly evolved for the synthesis of (S)-omeprazole, but demonstrates the principle of sulfide oxidation. Can be tuned to produce sulfone. | encyclopedia.pubmdpi.com |

| Baeyer-Villiger Monooxygenase (BVMO) | BVMO from Cupriavidus basilensis (CbBVMO) | Shows high activity and selectivity in oxidative procedures for prazoles. | mdpi.com |

| Cytochrome P450 (CYP) | Engineered CYP102A1 | Used as a versatile biocatalyst for producing human drug metabolites through hydroxylation. | researchgate.net |

Synthesis of Structurally Related Omeprazole Sulfone Derivatives for Research Probes

The development of structurally related analogs of omeprazole sulfone is crucial for creating sophisticated research probes. These probes are instrumental in elucidating metabolic pathways, quantifying enzyme activity, and understanding the mechanism of action of proton pump inhibitors. Synthetic strategies primarily focus on introducing specific functional groups, isotopic labels, or other modifications to the core structure of omeprazole sulfone without drastically altering its fundamental physicochemical properties.

The principal synthetic route to omeprazole sulfone and its derivatives involves the oxidation of a corresponding sulfide or sulfoxide precursor. google.com A common and well-documented method is the oxidation of the thioether precursor of omeprazole, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (often called omeprazole thioether or pyrmetazole), or the parent drug omeprazole itself. google.comgoogle.comresearchgate.net The oxidation of the sulfoxide group in omeprazole to the sulfone is an over-oxidation that can occur during the synthesis of omeprazole, leading to the sulfone as an impurity. researchgate.net This same reaction is harnessed to intentionally produce the sulfone for research purposes.

A frequently used oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). google.comresearchgate.net The reaction is typically carried out in a halogenated organic solvent like dichloromethane. google.com Alternative oxidation systems, such as those employing hydrogen peroxide, have also been explored, partly to avoid halogenated solvents and expensive reagents. google.com

For the creation of research probes, isotopic labeling is a key strategy. Deuterium-labeled versions, such as Omeprazole-d3 Sulfone, are synthesized to serve as internal standards in mass spectrometry-based quantification for pharmacokinetic and metabolic studies. smolecule.commedchemexpress.com The synthesis of these labeled compounds involves the use of deuterated reagents during the build-up of the molecular scaffold. smolecule.com Similarly, other isotopes like ¹³C, ¹⁴C, and ³⁵S have been incorporated into the omeprazole structure, and these methods can be adapted to produce the corresponding labeled sulfone derivatives for use as tracers in metabolic and distribution studies. google.com

Beyond isotopic labeling, analogs with modified substituents on the benzimidazole (B57391) or pyridine (B92270) rings are synthesized to probe structure-activity relationships and enzyme interactions. For instance, derivatives with varied substituents at position 5 of the benzimidazole ring have been created to investigate their biological effects. mdpi.com While these studies may focus on the parent sulfoxide, the synthetic principles for creating the thioether precursors are directly applicable to the subsequent synthesis of the corresponding sulfone analogs. The general approach involves a nucleophilic substitution reaction between a substituted 2-mercaptobenzimidazole (B194830) and a substituted 2-chloromethylpyridine in an alkaline medium, followed by oxidation of the resulting thioether. mdpi.com

These synthetic efforts provide a toolkit of molecular probes essential for advanced pharmacological and biochemical research. Omeprazole sulfone itself is a major metabolite of omeprazole, produced by the action of the cytochrome P450 enzyme CYP3A4, and its plasma concentration can be used as a research probe to assess CYP3A4 activity in vivo. chemicalbook.comnih.gov The availability of synthesized sulfone analogs enhances the precision and scope of such investigations.

The table below summarizes various synthesized omeprazole sulfone derivatives used as research probes.

| Derivative Name | Key Structural Feature | Synthetic Approach | Research Application |

| Omeprazole Sulfone | Standard sulfone structure | Oxidation of omeprazole or its thioether precursor with m-CPBA or other oxidizing agents. google.comgoogle.com | Probe for CYP3A4 enzyme activity; impurity standard in pharmaceutical analysis. google.comchemicalbook.com |

| Omeprazole-d3 Sulfone | Deuterium label on a methoxy (B1213986) group. smolecule.commedchemexpress.com | Synthesis using deuterated reagents followed by oxidation. smolecule.com | Internal standard for mass spectrometry in pharmacokinetic and metabolic studies. medchemexpress.com |

| ¹³C/¹⁴C/³⁵S-Labeled Omeprazole Sulfone | Isotopic label (¹³C, ¹⁴C, or ³⁵S) in the core structure. google.com | Incorporation of isotopically labeled precursors during synthesis, followed by oxidation. google.com | Tracer for in vitro and in vivo metabolism, distribution, and excretion studies. google.com |

| Omeprazole Sulfone N-Oxide | Additional N-oxide on the pyridine ring. smolecule.com | Over-oxidation of the omeprazole thioether precursor. researchgate.net | Research standard for studying metabolic pathways and degradation products of omeprazole. researchgate.netsmolecule.com |

| Substituted Benzimidazole Analogs | Modifications on the benzimidazole ring (e.g., different R1 groups). mdpi.com | Condensation of a substituted 2-mercaptobenzimidazole with the pyridine side-chain, followed by oxidation. mdpi.com | Probes for structure-activity relationship (SAR) studies and investigating enzyme-inhibitor interactions. mdpi.com |

Enzymatic Biotransformation Pathways and Molecular Mechanisms of Formation

Role of Cytochrome P450 Monooxygenases in 4-Hydroxy Omeprazole (B731) Sulfone Formation

The formation of 4-hydroxy omeprazole sulfone is a multi-step process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. This process involves the initial formation of two key metabolites of omeprazole: 4-hydroxyomeprazole and omeprazole sulfone. nih.govnih.gov The subsequent conversion of these primary metabolites leads to the formation of this compound.

Incubation of both 4-hydroxyomeprazole and omeprazole sulfone with human liver microsomes results in the formation of the hydroxysulphone metabolite. nih.gov The sulfoxidation of 5-hydroxyomeprazole is mainly catalyzed by CYP3A4, while the hydroxylation of omeprazole sulfone is largely attributed to CYP2C19. nih.gov

Multiple studies have identified specific CYP isoforms responsible for the metabolism of omeprazole and its primary metabolites.

CYP3A4: This isoform is predominantly responsible for the formation of omeprazole sulfone from omeprazole. nih.govnih.govnih.govnih.gov Correlation and inhibition studies have confirmed the major role of the CYP3A subfamily in this metabolic step. nih.gov Furthermore, studies using recombinant human CYP3A4 have shown its capacity to form omeprazole sulfone. nih.gov The sulfoxidation of both R- and S-omeprazole is mediated by CYP3A4. nih.gov This isoform also plays a crucial role in the subsequent metabolism of 5-hydroxyomeprazole to 5-hydroxyomeprazole sulfone. nih.gov

CYP2C19: This polymorphic enzyme is the primary catalyst for the formation of 5-hydroxyomeprazole from omeprazole. nih.govnih.gov While its main role is in the hydroxylation pathway, it also contributes to the formation of 5-hydroxyomeprazole sulfone through the hydroxylation of omeprazole sulfone. nih.gov The metabolism of omeprazole shows stereoselectivity, with CYP2C19 favoring the 5-hydroxylation of R-omeprazole. nih.gov

Other CYP Isoforms: While CYP3A4 and CYP2C19 are the major players, other isoforms like CYP2C8, CYP2C9, and CYP2C18 may contribute to omeprazole hydroxylation at higher substrate concentrations. nih.gov CYP2D6 has also been implicated in the formation of 5-O-desmethylomeprazole. nih.gov

The formation of this compound, therefore, is a result of the sequential action of these CYP isoforms. The initial sulfoxidation by CYP3A4 to form omeprazole sulfone is a key step, followed by hydroxylation, which can be mediated by CYP2C19. Conversely, initial hydroxylation by CYP2C19 to form 4-hydroxy omeprazole is followed by sulfoxidation, primarily by CYP3A4.

The kinetics of the enzymatic reactions leading to the formation of this compound's precursors have been characterized to understand the efficiency and capacity of the involved CYP isoforms.

Studies in rat liver microsomes have determined the kinetic parameters for the formation of the primary metabolites of omeprazole. nih.gov For the hydroxylation of omeprazole, the Michaelis-Menten constant (Km) was 46.8 µmol/L and the maximum reaction velocity (Vmax) was 2033 nmol/(min·mg protein). nih.gov For the formation of omeprazole sulfone, the Km was 120.7 µmol/L and the Vmax was 187.9 nmol/(min·mg protein). nih.gov

The intrinsic clearance (Vmax/Km), an indicator of in vivo clearance, for the formation of hydroxyomeprazole (B127751) is approximately four times greater than that for omeprazole sulfone, suggesting that hydroxylation is a more efficient metabolic pathway at lower substrate concentrations. nih.gov

The table below summarizes the kinetic parameters for the formation of omeprazole's primary metabolites in rat liver microsomes.

| Metabolic Pathway | Km (µmol/L) | Vmax (nmol/(min·mg protein)) |

| Omeprazole Hydroxylation | 46.8 | 2033 |

| Omeprazole Sulfone Formation | 120.7 | 187.9 |

Data from a study on rat liver microsomes. nih.gov

In studies with recombinant human enzymes, CYP2C19 exhibited a significantly lower Km for the formation of 5-hydroxyomeprazole compared to CYP3A4, CYP2C8, or CYP2C18, indicating a higher affinity of CYP2C19 for this reaction. nih.gov Recombinant human CYP3A4 was found to form both 5-hydroxyomeprazole and omeprazole sulfone with turnover numbers of 5.7 ± 1.1 and 7.4 ± 0.9 nmol/min/nmol of P450, respectively. nih.gov

The metabolism of omeprazole enantiomers is also stereoselective. The intrinsic clearance (CLint) for the formation of the sulfone metabolite from S-omeprazole by CYP3A4 is 10-fold higher than that from R-omeprazole. nih.gov

The roles of specific CYP isoforms in the formation of this compound's precursors have been elucidated through in vitro studies using recombinant enzymes and microsomal incubations.

Recombinant Enzyme Studies:

Studies utilizing recombinant human CYP enzymes have provided direct evidence for the involvement of specific isoforms. Recombinant human CYP3A4 has been shown to produce omeprazole sulfone. nih.gov

Recombinant CYP2C19, CYP2C8, CYP2C18, and CYP2C9 have all demonstrated the ability to form 5-hydroxyomeprazole, with CYP2C19 showing the highest turnover number. nih.gov

Experiments with cDNA-expressed enzymes have confirmed that the sulfoxidation of both R- and S-omeprazole is mediated by a single isoform, CYP3A4. nih.gov

Microsomal Incubation:

Incubation of omeprazole with human liver microsomes leads to the formation of four major metabolites: hydroxyomeprazole, omeprazole sulfone, 5-O-desmethylomeprazole, and an unidentified metabolite. nih.gov

Crucially, the incubation of either hydroxyomeprazole or omeprazole sulfone with human liver microsomes results in the formation of the hydroxysulphone metabolite, demonstrating the sequential nature of the pathway. nih.gov

Inhibition studies with isoform-selective inhibitors in human liver microsomes have further solidified the predominant role of the CYP3A subfamily in the formation of omeprazole sulfone. nih.gov

The kinetics of the formation of the primary metabolites in human liver microsomes were found to be biphasic, suggesting the involvement of multiple CYP isoforms in each pathway. nih.gov

These in vitro models have been instrumental in dissecting the complex metabolic pathways and identifying the key enzymatic players in the biotransformation of omeprazole to its various metabolites, including the precursors of this compound.

Kinetic Characterization of CYP-Mediated Reactions (Km, Vmax, Intrinsic Clearance)

Reaction Mechanism Elucidation at the Molecular Level

The formation of this compound involves a series of oxidative reactions catalyzed by cytochrome P450 enzymes. The molecular mechanism centers on the activation of molecular oxygen by the heme iron of the CYP enzyme and its subsequent transfer to the omeprazole molecule.

The synthesis of omeprazole itself can be prone to overoxidation, leading to the formation of the sulfone and sulfone N-oxide impurities. scispace.com This highlights the reactivity of the sulfur atom in the benzimidazole (B57391) ring system.

In the enzymatic context, the sulfoxidation of omeprazole to omeprazole sulfone by CYP3A4 is a key step. This reaction likely proceeds through a mechanism involving an electron transfer from the sulfur atom of omeprazole to the activated oxygen species at the CYP active site, followed by oxygen rebound.

The subsequent hydroxylation of the pyridine (B92270) ring to form this compound would follow the canonical CYP-mediated hydroxylation mechanism. This involves hydrogen atom abstraction from the methyl group on the pyridine ring by the activated iron-oxo species of the enzyme, followed by the rebound of a hydroxyl radical to form the hydroxylated product.

Computational studies, such as those using density functional theory (DFT), have provided insights into the stereoselective metabolism of omeprazole. For instance, the sulfoxidation of S-omeprazole to omeprazole sulfone by CYP3A4 has been shown to have a relatively low activation free energy barrier. researchgate.net

Within the catalytic cycle of the cytochrome P450 enzymes, highly reactive intermediates are generated. The key reactive species is the iron(IV)-oxo porphyrin radical cation, often referred to as Compound I. This powerful oxidant is responsible for abstracting a hydrogen atom from the substrate in hydroxylation reactions or for transferring an oxygen atom in sulfoxidation reactions.

In the sulfoxidation of omeprazole to omeprazole sulfone, a transient sulfur-centered radical cation or a sulfenic acid intermediate may be formed upon interaction with the activated CYP enzyme before the final sulfone product is generated.

For the hydroxylation of the pyridine ring, a carbon-centered radical is formed on the methyl group after hydrogen abstraction by Compound I. This radical then recombines with the hydroxyl group from the enzyme's active site.

Computational Chemistry Approaches to Reaction Pathways

Computational methods, particularly density functional theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) calculations, have provided significant insights into the molecular mechanisms of omeprazole metabolism. acs.orgacs.org These approaches help in understanding the factors governing the stereo- and regioselectivity of the enzymatic reactions. acs.org

DFT calculations have been employed to study the metabolic selectivity of omeprazole by P450 enzymes. acs.org These studies have revealed that the activation free energy barrier for the sulfoxidation of S-omeprazole to omeprazole sulfone by CYP3A4 is 9.9 kcal/mol. acs.org This is significantly lower than the activation barriers for the hydroxylation of R-omeprazole and S-omeprazole by CYP2C19, which are 15.7 kcal/mol and 17.5 kcal/mol, respectively. acs.org This difference in activation energies helps to explain the preferential formation of omeprazole sulfone from S-omeprazole.

QM/MM calculations have been used to model the binding of omeprazole enantiomers within the active site of CYP2C19. acs.org These simulations have shown that the binding orientation of the substrate and the presence of water-mediated hydrogen bond networks are crucial in determining the metabolic outcome. acs.org By integrating binding free energy calculations with QM/MM, researchers can model the metabolic selectivity with greater accuracy, providing a framework for understanding and predicting the formation of metabolites like this compound. acs.org

Species-Dependent Differences in In Vitro Enzymatic Activity

Significant species-dependent differences have been observed in the in vitro metabolism of omeprazole. tandfonline.comtandfonline.com These variations are primarily due to differences in the expression and activity of CYP enzymes across species.

In vitro studies using liver microsomes from various species, including humans, rats, and dogs, have demonstrated these differences. tandfonline.comtandfonline.compharmgkb.org For instance, in human liver microsomes, both CYP2C19 and CYP3A4 play major roles in omeprazole metabolism. researchgate.netresearchgate.net In contrast, studies with rat liver microsomes suggest that the inhibitory effects of omeprazole on CYP-mediated reactions are comparable to cimetidine (B194882) at equimolar concentrations. tandfonline.com

The following table summarizes the key enzymes involved in the formation of major omeprazole metabolites in human liver microsomes:

| Metabolite | Primary Enzyme(s) |

| 5-Hydroxyomeprazole | CYP2C19 nih.gov |

| Omeprazole Sulfone | CYP3A4 nih.govjnmjournal.org |

| 5-Hydroxyomeprazole Sulfone | CYP2C19 (from Omeprazole Sulfone), CYP3A4 (from 5-Hydroxyomeprazole) nih.gov |

The intrinsic clearance (CLint) values for the formation of different metabolites also show species-specific patterns. In human liver microsomes, the CLint for the formation of the hydroxy metabolite from S-omeprazole is tenfold lower than from R-omeprazole. nih.gov Conversely, the CLint values for the formation of sulfone and 5-O-desmethyl metabolites are higher for S-omeprazole. nih.gov

A study comparing the pharmacokinetics of omeprazole in dogs and microminipigs suggested that the major metabolite in these species may be 5-hydroxyomeprazole sulfone or other metabolites, rather than 5-hydroxyomeprazole. This highlights the importance of considering species differences when extrapolating metabolic data.

Sophisticated Analytical Methodologies for Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of 4-Hydroxy Omeprazole (B731) Sulfone. This technique offers high sensitivity and selectivity, which are essential for detecting and quantifying the compound in complex biological matrices.

Method Development and Optimization for In Vitro Biological Matrices

The development of robust LC-MS/MS methods for the determination of omeprazole and its metabolites, including 4-hydroxy omeprazole sulfone, in in vitro biological matrices such as human plasma and liver microsomes is a critical area of research. researchgate.netnih.gov These methods are fundamental for studying drug metabolism and pharmacokinetics. nih.gov

Method optimization involves several key steps:

Sample Preparation: Techniques like protein precipitation and liquid-liquid extraction are employed to isolate the analytes from plasma samples. nih.govplos.org For instance, a mixture of ethyl acetate (B1210297) and dichloromethane (B109758) can be used as the extraction solvent. plos.org To ensure the stability of omeprazole, which is unstable in acidic conditions, alkaline conditions are often maintained during sample processing. researchgate.net

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used. plos.org Columns such as C18 are frequently selected for their ability to separate compounds of varying polarities. nih.govnih.gov The mobile phase is typically a gradient mixture of an aqueous component (like ammonium (B1175870) acetate or formic acid in water) and an organic solvent (such as acetonitrile). nih.govnih.govnih.gov

Mass Spectrometric Detection: Positive electrospray ionization (ESI) is a common ionization technique for these compounds. nih.gov Quantification is often achieved using multiple reaction monitoring (MRM), which enhances the specificity and sensitivity of the analysis. nih.govresearchgate.net

A summary of typical LC-MS parameters is provided in the table below.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 50 x 2.0 mm) nih.gov |

| Mobile Phase | Acetonitrile and ammonium acetate buffer (pH 7.25) nih.gov |

| Flow Rate | 0.2 mL/min nih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) nih.gov |

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), particularly techniques like time-of-flight (TOF) and Orbitrap mass spectrometry, is indispensable for the identification and structural elucidation of metabolites. nih.govbio-conferences.org HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. bio-conferences.org

In the context of omeprazole metabolism, HRMS has been used to identify numerous metabolites, including this compound, in various biological and environmental samples. nih.govresearchgate.net The process often involves comparing the fragmentation patterns of the parent drug with those of its potential metabolites. researchgate.net For example, the major fragment ion of omeprazole at m/z 198 is a key diagnostic marker used in precursor ion scans to detect metabolites that retain this structural component. researchgate.net The simultaneous administration of stable isotope-labeled omeprazole (e.g., D3-omeprazole) can significantly aid in distinguishing drug-related metabolites from endogenous matrix components. nih.gov

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is considered a reference method for achieving the highest accuracy and precision in quantitative analysis. nih.gov This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. nih.gov Because the labeled standard is chemically identical to the analyte, it can correct for variations in sample preparation and instrument response, leading to highly reliable quantification. nih.gov

In the study of omeprazole and its metabolites, stable isotope-labeled internal standards are crucial for accurate pharmacokinetic studies. researchgate.netresearchgate.net For instance, D3-omeprazole has been used as an internal standard for the quantification of omeprazole and the identification of its metabolites in mouse plasma and brain. nih.govresearchgate.net The use of such standards in conjunction with LC-MS/MS allows for the absolute quantification of compounds like this compound, providing critical data for understanding its in vivo disposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of molecules, including drug metabolites. researchgate.netmdpi.com While mass spectrometry provides information on mass and fragmentation, NMR provides detailed insights into the connectivity of atoms and the three-dimensional structure of a molecule in solution. mdpi.comwhiterose.ac.uk

One-Dimensional NMR (e.g., 1H, 13C)

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for structural analysis. researchgate.netresearchgate.net

¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For complex molecules related to omeprazole, ¹H NMR spectra can show distinct signals for the aromatic protons on the benzimidazole (B57391) and pyridine (B92270) rings, as well as the methyl and methoxy (B1213986) groups. whiterose.ac.uk

¹³C NMR: Reveals the number and types of carbon atoms in a molecule. The chemical shifts in a ¹³C NMR spectrum are indicative of the functional groups present. researchgate.net

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the complete structure of a molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different parts of a molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is key for determining the three-dimensional conformation of the molecule.

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of this compound and related compounds. High-performance liquid chromatography (HPLC) is a widely adopted technique for this purpose.

Omeprazole is a chiral compound, existing as two enantiomers, (R)- and (S)-omeprazole. scielo.br This chirality is relevant to its metabolites. While this compound itself is achiral, its precursor, 5-hydroxyomeprazole, is chiral. mdpi.comnih.gov Therefore, chiral chromatography is essential for the enantioselective quantification of omeprazole and its chiral metabolites to fully understand its metabolic breakdown. nih.gov

Researchers have developed chiral HPLC methods to simultaneously determine the enantiomers of omeprazole and 5-hydroxyomeprazole, along with the achiral sulfone metabolite, in human plasma. mdpi.com One such method utilized a Chiral CD-Ph column with a mobile phase of phosphate (B84403) buffer (pH 5.0) and methanol (B129727) (45:55, v/v). mdpi.com Another approach employed a teicoplanin-based chiral stationary phase (CSP) under reversed-phase conditions. mdpi.com Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are also commonly used for the enantiomeric separation of omeprazole and its related compounds. nih.govcapes.gov.br For instance, a Chiralpak IA CSP has been used for the enantioseparation of omeprazole and its chiral impurities. nih.gov

The selection of the mobile phase is critical for achieving optimal separation. A mixture of n-hexane, 2-propanol, acetic acid, and triethylamine (B128534) (100:20:0.2:0.1, v/v/v/v) has been successfully used with a Chiralcel OD-H column. banglajol.info Another mobile phase combination for a Chiralpak IA column is methyl tert-butylether, ethyl acetate, ethanol (B145695), and diethylamine (B46881) (60:40:5:0.1, v/v/v/v). nih.gov

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages such as high speed, reduced organic solvent consumption, and lower costs compared to HPLC. chromatographyonline.comshimadzu.com SFC is particularly well-suited for the semi-preparative enantiomeric separation of omeprazole. nih.gov

In SFC, supercritical carbon dioxide is often used as the main mobile phase, with polar organic solvents like ethanol or 2-propanol added as modifiers to control solubility and polarity. chromatographyonline.comnih.govscispace.com The choice of chiral stationary phase is also crucial. Polysaccharide-based columns, such as Chiralpak AD, have been effectively used for the enantiomeric separation of omeprazole and related benzimidazoles by SFC. capes.gov.brnih.gov A method scouting system can be employed to systematically screen different combinations of columns and modifiers to find the optimal separation conditions. chromatographyonline.com

Chiral Chromatography for Enantiomeric Separation

Method Validation and Quality Control for Research Applications

For research applications, it is imperative that the analytical methods used for the quantification of this compound are properly validated to ensure the reliability and accuracy of the results. nih.govresearchgate.net Method validation encompasses several key parameters. nih.gov

Specificity and selectivity refer to the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as endogenous substances, other metabolites, and impurities. scielo.brscispace.com In the context of this compound analysis, this means the method must be able to resolve it from omeprazole, 5-hydroxyomeprazole, and other potential interferents in biological matrices like plasma or urine. nih.govresearchgate.netscielo.br Chromatographic methods, particularly when coupled with mass spectrometry, generally offer high selectivity. nih.gov The absence of interfering peaks at the retention time of the analyte in blank samples confirms the selectivity of the method. researchgate.netscielo.br

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov These parameters are crucial for determining the sensitivity of the method.

For the analysis of omeprazole and its metabolites, various methods have reported a range of LOD and LOQ values depending on the technique and matrix. For instance, an HPLC-UV method for omeprazole and its impurities reported LOD and LOQ values determined from the analytical curve parameters. researchgate.net A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for omeprazole and its metabolites in human plasma reported an LOQ of 1 ng/mL for omeprazole sulfone. nih.govebi.ac.uk Another LC-MS/MS method for omeprazole enantiomers had an LOD of 0.1 ng/mL and an LOQ of 0.4 ng/mL. nih.gov

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Omeprazole and its Metabolites

| Compound | Method | Matrix | LOD | LOQ |

|---|---|---|---|---|

| Omeprazole Sulfone | HPLC-UV | Capsules/Tablets | - | 166 ng/mL |

| 5-Hydroxyomeprazole | HPLC-UV | Capsules/Tablets | - | 152 ng/mL |

| Omeprazole Sulfone | LC-MS/MS | Human Plasma | - | 1 ng/mL |

| Omeprazole Enantiomers | LC-MS/MS | Human Plasma | 0.1 ng/mL | 0.4 ng/mL |

Data sourced from multiple studies. nih.govresearchgate.netnih.gov

Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range, known as the dynamic or linear range. banglajol.infonih.gov This is typically evaluated by constructing a calibration curve by plotting the analytical response versus the concentration of the analyte. nih.gov The linearity is often expressed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1 indicating good linearity. scielo.brscispace.com

For the quantification of this compound and related compounds, methods have been validated over various concentration ranges. An LC-MS/MS method for omeprazole and its metabolites demonstrated linearity in the range of 1.0–1000 ng/mL for omeprazole sulfone in human plasma. nih.govebi.ac.uk A micellar electrokinetic capillary chromatography method showed linearity from 0.08 to 2.0 µg/mL for omeprazole sulfone in plasma. nih.gov An HPLC method for omeprazole analysis in pharmaceutical formulations was linear over a concentration range of 40 to 60 µg/mL. scispace.com

Table 2: Linearity and Dynamic Range for Omeprazole and its Metabolites

| Compound(s) | Method | Matrix | Linear Range | Correlation Coefficient (r/r²) |

|---|---|---|---|---|

| Omeprazole Sulfone | LC-MS/MS | Human Plasma | 1.0–1000 ng/mL | - |

| Omeprazole Sulfone | Micellar Electrokinetic Capillary Chromatography | Plasma | 0.08–2.0 µg/mL | >0.9998 |

| Omeprazole | HPLC | Pharmaceutical Formulations | 40–60 µg/mL | >0.99 |

| Omeprazole and its Metabolites | HPLC | Liquid Culture Medium | 0.2–10.0 µg/mL | ≥ 0.995 |

Data compiled from various research articles. banglajol.infonih.govscielo.brscispace.comebi.ac.uknih.govresearchgate.net

Accuracy and Precision in Research Samples

The reliability and validity of any analytical method hinge on its accuracy and precision. In the context of quantifying this compound in research samples, these parameters are meticulously evaluated to ensure that the data generated is robust and reproducible. Accuracy refers to the closeness of a measured value to a standard or known true value, while precision represents the closeness of two or more measurements to each other.

Several sophisticated analytical methodologies have been developed and validated for the simultaneous determination of omeprazole and its metabolites, including this compound, in various biological matrices. These methods consistently demonstrate high levels of accuracy and precision, meeting the stringent requirements set by regulatory bodies.

One common approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). A study utilizing this technique for the analysis of omeprazole, omeprazole sulfone, and 5-hydroxyomeprazole in human plasma reported excellent accuracy and precision. nih.gov The intra-day accuracy for all analytes ranged from 86% to 115%, with precision between 2.1% and 16.1%. nih.gov The inter-day accuracy was found to be between 90% and 110%, with precision ranging from 0.3% to 14%. nih.gov This method employed protein precipitation for sample extraction and gradient reverse-phase chromatography for separation. nih.gov

Another validated method using high-performance liquid chromatography (HPLC) with a monolithic column was developed for the analysis of omeprazole and its metabolites in liquid culture medium, relevant for biotransformation studies. scielo.br This method demonstrated both intra- and inter-day precision (expressed as the coefficient of variation) and accuracy (expressed as relative error) to be less than 15% for all analytes. scielo.br The sample preparation was performed by liquid-liquid extraction. scielo.br

A separate HPLC-DAD (Diode-Array Detection) method for the simultaneous determination of omeprazole and its metabolites in human plasma also reported adequate accuracy and precision. researchgate.net For this method, the intra-day relative standard deviation (R.S.D.) ranged from 3.1% to 7.3%, and the inter-day R.S.D. was between 4.4% and 7.9%. researchgate.net The accuracy was reported to be in the range of 96.3% to 101.4%. researchgate.net

Furthermore, a method employing automated solid-phase extraction (SPE) coupled with micellar electrokinetic capillary chromatography showed high precision, with intra- and inter-day precision values of approximately 1.6% R.S.D. and 2.5% R.S.D., respectively. nih.gov

The following data tables summarize the accuracy and precision findings from a key study for the quantification of this compound (referred to as Omeprazole Sulfone in the study) in research samples.

Table 1: Intra-day Accuracy and Precision for Omeprazole Sulfone

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |

| 1.0 | 1.15 | 115.0 | 16.1 |

| 2.5 | 2.45 | 98.0 | 5.7 |

| 25 | 24.5 | 98.0 | 2.1 |

| 750 | 727.5 | 97.0 | 3.2 |

Data sourced from a study on the quantification of omeprazole and its metabolites in human plasma. nih.gov

Table 2: Inter-day Accuracy and Precision for Omeprazole Sulfone

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |

| 1.0 | 1.10 | 110.0 | 14.0 |

| 2.5 | 2.48 | 99.2 | 7.2 |

| 25 | 24.5 | 98.0 | 4.1 |

| 750 | 735.0 | 98.0 | 5.4 |

Data sourced from a study on the quantification of omeprazole and its metabolites in human plasma. nih.gov

These findings underscore the capability of modern analytical techniques to accurately and precisely quantify this compound in complex research samples, thereby providing a solid foundation for pharmacokinetic and metabolic studies. The acceptance criteria for accuracy and precision are generally within ±15% (±20% for the lower limit of quantification) of the nominal values, a standard that these validated methods consistently meet. nih.govaustinpublishinggroup.comeuropa.eu

Mechanistic Studies of Degradation, Stability, and Chemical Reactivity

Chemical Stability Under Varied Environmental Conditions

The stability of 4-Hydroxy Omeprazole (B731) Sulfone is highly dependent on the surrounding environmental conditions, including pH, temperature, and light exposure.

pH-Dependent Hydrolysis and Degradation Kinetics

The rate of degradation of 4-Hydroxy Omeprazole Sulfone is significantly influenced by the pH of the solution. Omeprazole and its derivatives are known to be acid-labile, with stability increasing in alkaline conditions. nih.govresearchgate.net Studies on omeprazole show that it degrades rapidly at pH values below 7.4, while it exhibits remarkable stability at a pH of 9.5 and above. nih.govchula.ac.th For instance, the half-life of omeprazole at pH 5.0 and 25°C is a mere 43 minutes, whereas at pH 10.0, it extends to 2.8 months. chula.ac.th This pH-dependent degradation follows pseudo-first-order kinetics. chula.ac.th The degradation is catalyzed by hydronium ions, particularly at pH values below the pKa of the benzimidazole (B57391) moiety (pKa = 8.8). chula.ac.th

While specific kinetic data for this compound is not extensively detailed in the provided search results, the general behavior of omeprazole suggests a similar pattern of increased stability in alkaline environments. The hydrolysis of related compounds, such as 4-Hydroxy Esomeprazole (B1671258), is known to produce 4-Hydroxy Sulphide impurity in alkaline aqueous solutions (pH 10.5). mdpi.comsemanticscholar.org

Interactive Data Table: pH-Dependent Degradation of Omeprazole

| pH | Temperature (°C) | Half-life | Degradation Rate |

| < 5 | - | < 10 min researchgate.net | Very Rapid |

| 5.0 | 25 | 43 min chula.ac.th | Rapid |

| 6.5 | - | 18 h researchgate.net | Moderate |

| > 7.4 | - | Stable nih.gov | Slow |

| 9.5 | - | Stable nih.gov | Very Slow |

| 10.0 | 25 | 2.8 months chula.ac.th | Very Slow |

| 11.0 | - | Most Stable researchgate.net | Minimal |

Thermal Stability and Degradation Pathways

Temperature is another critical factor affecting the stability of this compound. Forced degradation studies on the parent compound, omeprazole, indicate that it is sensitive to heat. researchgate.netresearchgate.net The main degradation products of esomeprazole, a stereoisomer of omeprazole, are formed under thermal and oxidative stress. mdpi.comsemanticscholar.org One of the identified thermal degradation products of esomeprazole is the 4-Hydroxy impurity. mdpi.comsemanticscholar.org This suggests that elevated temperatures can lead to the breakdown of the molecule. While specific thermal degradation pathways for this compound are not explicitly outlined, the improved stability of the sulfone form compared to the sulfoxide (B87167) (omeprazole) allows for purification via column chromatography, a process that can involve moderate heat.

Photolytic Degradation Mechanisms

Exposure to light can also induce the degradation of this compound. Photodegradation studies on omeprazole have shown that it is sensitive to light. researchgate.netunina.it Irradiation with a solar simulator accelerates the degradation of omeprazole in aqueous solutions. unina.it The photodegradation of omeprazole can lead to the formation of various products, including benzimidazoles, dianilines, and pyridines. unina.it

In photocatalytic degradation studies of omeprazole using TiO2 as a catalyst, this compound was identified as one of the transformation products. researchgate.netscielo.org.mx This indicates that under certain photolytic conditions, the formation of this compound can occur, which itself may be subject to further degradation. The photodegradation process of omeprazole and its metabolites is considered a significant contributor to their elimination from the aquatic environment. nih.gov

Oxidative Degradation and Reactive Oxygen Species Interaction

Oxidative processes play a significant role in the degradation of this compound. The sulfone moiety itself is a product of the oxidation of the sulfoxide group in omeprazole. researchgate.net

Identification of Oxidative Degradation Products

Forced degradation studies of omeprazole under oxidative conditions, using reagents like hydrogen peroxide, have led to the identification of several degradation products. researchgate.net Omeprazole sulfone is a major metabolite formed through the S-oxidation of omeprazole, a reaction primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in vivo. nih.govmedchemexpress.com Further oxidation of 5-hydroxyomeprazole by CYP3A4 also leads to the formation of 5-hydroxyomeprazole sulfone. nih.gov

In studies investigating the degradation of esomeprazole, the 4-Hydroxy Sulphone impurity is a known degradation product. mdpi.comsemanticscholar.org This suggests that under oxidative stress, the formation of hydroxylated sulfone derivatives is a key degradation pathway.

Role of Free Radicals in Degradation

Reactive oxygen species (ROS) are implicated in the degradation of omeprazole and its metabolites. nih.gov The interaction with free radicals can facilitate the conversion of the sulfoxide to the sulfone. smolecule.com In photocatalytic systems, the degradation of omeprazole is often initiated by hydroxyl radicals (HO•). researchgate.net These highly reactive species can attack the omeprazole molecule, leading to a cascade of degradation reactions. While the direct interaction of free radicals with this compound is not explicitly detailed, the known mechanisms for the parent compound suggest that similar radical-mediated degradation pathways are likely.

Interactions with Biological Macromolecules and Biomimetic Systems (In Vitro)

Covalent Binding Potential

The potential for this compound to form covalent bonds with biological macromolecules is an area of interest in understanding its complete biochemical profile. While its parent compound, omeprazole, is known to act as a prodrug that, after acid-catalyzed rearrangement, covalently binds to cysteine residues on the H+/K+-ATPase enzyme, the reactivity of its metabolites is also a subject of study. whiterose.ac.ukdrugbank.commdpi.comnih.gov This covalent interaction is responsible for the prolonged inhibition of gastric acid secretion, lasting much longer than the plasma half-life of omeprazole might suggest. whiterose.ac.ukmdpi.comnih.gov

The active forms of omeprazole, the sulfenic acid and sulfenamide (B3320178), are highly reactive and thiophilic, meaning they readily react with sulfhydryl groups, such as those on cysteine residues. whiterose.ac.ukresearchgate.net This leads to the formation of a stable disulfide bridge, effectively inactivating the enzyme. drugbank.comresearchgate.net

In the context of its metabolites, it is important to consider that metabolic transformation can either increase or decrease the potential for covalent binding. acs.org For instance, if a metabolite retains or is converted into a reactive electrophilic species, it may also exhibit covalent binding to cellular macromolecules. Conversely, if metabolism leads to a more stable and less reactive compound, the potential for covalent binding would be diminished.

Studies investigating the broader reactivity of drug metabolites often assess their potential to form adducts with proteins. This is a key consideration in toxicology, as nonspecific covalent binding can sometimes lead to adverse immunological reactions or organ toxicity. acs.org While specific studies on the covalent binding of this compound are not extensively detailed in the provided context, the general principles of drug metabolism and reactivity suggest that its potential for such interactions would be dependent on its chemical structure and stability relative to the parent compound and other metabolites. acs.org

Table 1: Covalent Binding Characteristics of Omeprazole and its Metabolites

| Compound/Active Form | Target Macromolecule | Mechanism of Interaction | Reference |

| Omeprazole (activated form) | H+/K+-ATPase (parietal cells) | Covalent binding to cysteine residues via disulfide bridges. drugbank.commdpi.comnih.gov | whiterose.ac.ukdrugbank.commdpi.comnih.gov |

| Sulfenic Acid (active metabolite) | H+/K+-ATPase | Highly reactive and thiophilic, forms disulfide bonds. whiterose.ac.ukresearchgate.net | whiterose.ac.ukresearchgate.net |

| Sulfenamide (active metabolite) | H+/K+-ATPase | Highly reactive and thiophilic, forms disulfide bonds. whiterose.ac.ukresearchgate.net | whiterose.ac.ukresearchgate.net |

Interaction with Model Membranes

The interaction of this compound with model membranes is a critical aspect of its pharmacokinetic profile, influencing its absorption, distribution, and cellular uptake. The parent compound, omeprazole, is a weak base that is lipid-soluble and can permeate biological membranes to reach its site of action in the acidic compartments of parietal cells. whiterose.ac.uk

The physicochemical properties of metabolites, such as their lipophilicity and ionization state, will dictate their ability to interact with and traverse lipid bilayers. While specific experimental data on the interaction of this compound with model membranes is not extensively available in the provided search results, general principles of membrane transport of drug-like molecules can be applied.

The structure of this compound, featuring both hydrophilic (hydroxyl group, sulfone group) and lipophilic (benzimidazole and pyridine (B92270) rings) moieties, suggests it will have amphiphilic character. The extent of its interaction with model membranes, such as liposomes or artificial membrane systems, would depend on the balance of these properties.

In vitro models, including cell-based assays and microfluidic devices that mimic physiological barriers like the intestinal wall, are instrumental in studying the absorption and first-pass metabolism of drugs and their metabolites. researchgate.netnih.gov Such systems allow for the investigation of how a compound partitions into and permeates through a lipid environment, providing insights into its potential in vivo behavior. For example, co-culture models of intestinal and liver cells have been used to simulate the first-pass metabolism of omeprazole. researchgate.netnih.gov

The development of biomimetic catalytic systems and organ-on-a-chip platforms offers advanced tools to study the interactions of compounds with biological systems in a controlled in vitro setting. nih.govjchemrev.comacs.org These technologies can provide valuable data on the membrane permeability and potential for intracellular accumulation of metabolites like this compound.

Table 2: Factors Influencing Membrane Interaction

| Factor | Description | Relevance to this compound |

| Lipophilicity (LogP) | The partition coefficient between an organic and aqueous phase, indicating the affinity for a lipid environment. | The presence of both aromatic rings and polar functional groups will determine its overall lipophilicity. |

| Ionization State (pKa) | The pH at which the compound is 50% ionized. This affects its charge and, consequently, its ability to cross membranes. | The pKa of the pyridine and benzimidazole nitrogens, as well as the hydroxyl group, will influence its charge at physiological pH. |

| Molecular Size and Shape | The dimensions and conformation of the molecule can influence its passage through the lipid bilayer. | The overall size and flexibility of the sulfone metabolite will be a factor. |

| Hydrogen Bonding Capacity | The ability to form hydrogen bonds with the polar head groups of phospholipids (B1166683) can affect membrane association. | The hydroxyl and sulfone groups are capable of forming hydrogen bonds. |

Preclinical Pharmacokinetic and Distribution Research in Vitro and Animal Models

In Vitro Absorption and Permeability Studies (e.g., Caco-2 Cell Models, PAMPA)

Specific studies investigating the in vitro absorption and permeability of 4-Hydroxy Omeprazole (B731) Sulfone using standard models such as Caco-2 cells or the Parallel Artificial Membrane Permeability Assay (PAMPA) could not be identified in the reviewed literature.

While the Caco-2 cell model is a well-established tool for predicting the in vivo absorption of various compounds by assessing their apparent permeability coefficient (Papp), nih.govjst.go.jp and PAMPA is used to evaluate passive diffusion, plos.orgevotec.com no published research appears to have applied these methods to 4-Hydroxy Omeprazole Sulfone. Studies have, however, extensively used these models to characterize the parent drug, omeprazole. nih.govresearchgate.netresearchgate.netresearchgate.net

Plasma Protein Binding Characteristics (In Vitro)

No specific data on the plasma protein binding (PPB) characteristics of this compound were found. The parent compound, omeprazole, is known to be approximately 95% bound to human plasma proteins. drugbank.com

Equilibrium dialysis is a common and reliable method for determining the unbound fraction of a drug in plasma. worktribe.comnih.govnih.gov Despite its widespread use, no studies were identified that have published results for this compound using this technique.

Ultrafiltration is another prevalent technique for separating the free and protein-bound fractions of a drug in plasma. mdpi.comnih.gov A literature review did not yield any studies that have determined the plasma protein binding of this compound via ultrafiltration.

Equilibrium Dialysis Techniques

Cellular Uptake and Efflux Mechanisms (In Vitro)

Information regarding the specific cellular uptake and efflux mechanisms for this compound is not available in the reviewed scientific literature.

There is no direct evidence to confirm whether this compound is a substrate, inhibitor, or inducer of specific transporters like P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. The parent compound, omeprazole, has been identified as both a substrate and an inhibitor of P-gp, which can lead to drug-drug interactions. nih.govresearchgate.netnih.govdovepress.compharmgkb.org However, it is unknown if this characteristic extends to its hydroxy sulfone metabolite.

No in vitro studies investigating the potential of this compound to inhibit or induce transport proteins were found. While the primary metabolite, omeprazole sulfone, has been studied for its inhibitory effects on metabolic enzymes like CYP2C19 and CYP3A4, nih.govresearchgate.net similar investigations into its effects on transporters, or the effects of the secondary metabolite this compound, have not been published.

of this compound

Quantitative Whole-Body Autoradiography (QWBA) in Animal Models

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used in drug development to visualize and quantify the distribution of a radiolabeled drug or metabolite throughout the entire body of a preclinical animal model. nih.gov The method involves administering a compound labeled with a radioactive isotope, typically carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), to an animal, such as a rat or mouse. At various time points, the animal is euthanized and cryo-sectioned into thin sagittal slices. These slices are then exposed to a phosphor-imaging plate, which captures the radiation emitted from the tissues, creating a detailed image of the compound's distribution. nih.gov

While extensive QWBA studies have been conducted on the parent compound, omeprazole, there is a lack of specific published data detailing the distinct tissue distribution of the this compound metabolite. Studies using ¹⁴C-labeled omeprazole in mice have shown that total radioactivity, which represents the parent drug plus all its metabolites combined, is rapidly distributed after administration. tandfonline.com A notable finding from these studies is the sustained high concentration of radioactivity specifically within the gastric mucosa. nih.govtandfonline.com At 16 hours post-administration, the level of radioactivity in the stomach was found to be significantly higher than in other organs like the liver and kidneys. nih.gov Microscopic autoradiography has further localized this radioactivity to the parietal cells of the gastric glands, the primary site of action for omeprazole. nih.gov

However, these findings represent the collective distribution of omeprazole and all its metabolites, including omeprazole sulfone, hydroxyomeprazole (B127751), and others. The specific contribution and distribution pattern of this compound within these tissues have not been independently quantified or reported in the available scientific literature.

Microdialysis for Local Tissue Concentrations in Animal Models

Microdialysis is a minimally invasive sampling technique used to measure the real-time concentrations of unbound, pharmacologically active substances in the extracellular fluid of specific tissues in living animals. nih.govastrazenecaclinicaltrials.com The method involves implanting a small, semi-permeable probe into a target tissue, such as the brain, liver, or muscle. The probe is continuously perfused with a physiological solution, and small molecules from the surrounding tissue diffuse across the membrane into this solution, which is then collected and analyzed. astrazenecaclinicaltrials.com This technique is invaluable for determining local drug exposure at the site of action and for studying transport across physiological barriers like the blood-brain barrier. nih.gov

Preclinical studies have successfully employed microdialysis to investigate the pharmacokinetics of the parent compound, omeprazole, in rats. For instance, research has used microdialysis to simultaneously monitor unbound omeprazole concentrations in the blood, brain, and bile following intravenous administration. nih.gov These studies confirmed that omeprazole can penetrate the blood-brain barrier and undergoes biliary excretion. nih.gov

Despite the utility of this technique for detailed pharmacokinetic analysis, a review of the scientific literature reveals no specific studies that have utilized microdialysis to determine the local tissue concentrations of the this compound metabolite in any animal model. Therefore, quantitative data on its concentration in the extracellular fluid of various tissues remains unavailable.

Mass Balance Studies in Animal Models

Mass balance studies are fundamental to pharmacokinetic research, designed to determine the routes and rates of excretion of a drug and its metabolites from the body. These studies typically involve administering a single dose of a radiolabeled compound (e.g., ¹⁴C-labeled) to animal models and then collecting all excreta (urine and feces) over a defined period until most of the radioactivity has been recovered. drugbank.com This accounting provides a quantitative understanding of how the drug is cleared, whether through the kidneys into urine or via the liver and biliary system into feces.

Mass balance studies for radiolabeled omeprazole have been performed in several preclinical species, including the rat and dog. These studies show that omeprazole is extensively metabolized, with negligible amounts of the unchanged drug excreted in the urine. drugbank.com The elimination of its metabolites occurs through both renal and fecal routes. In rats and dogs, approximately 20-30% of an administered oral or intravenous dose of omeprazole is recovered as metabolites in the urine, with the remaining 70-80% being excreted in the feces. drugbank.com This indicates that biliary excretion is a major pathway for the elimination of omeprazole metabolites in these species. drugbank.com

Pharmacodynamic and Molecular Interaction Studies in Vitro and Computational

Molecular Target Identification and Binding Affinities (In Vitro)

The primary mechanism of action for the parent drug, omeprazole (B731), is the irreversible inhibition of the gastric H+/K+-ATPase (proton pump). jnmjournal.org However, its metabolites are known to have significantly different activity profiles.

4-Hydroxy Omeprazole Sulfone is a secondary metabolite, formed through the metabolic activities of cytochrome P450 enzymes. Specifically, it can be formed from the hydroxylation of omeprazole sulfone by CYP2C19 or the sulfoxidation of 5-hydroxyomeprazole by CYP3A4. basicmedicalkey.com

Research indicates that the primary plasma metabolites of omeprazole—hydroxyomeprazole (B127751) and the sulfone and sulfide (B99878) derivatives—exhibit minimal to no antisecretory activity. drugbank.comdrugs.com Omeprazole itself is a prodrug that requires activation in the acidic environment of parietal cells to a reactive sulfenamide (B3320178) intermediate, which then covalently binds to cysteine residues on the H+/K+-ATPase. jnmjournal.orgnih.govlivermetabolism.com The metabolic modifications that create hydroxyomeprazole and omeprazole sulfone result in compounds that are not effectively converted to the active inhibitor.

Given that its direct precursors lack significant H+/K+-ATPase inhibitory action, it is inferred that this compound is also inactive as a proton pump inhibitor. Direct in vitro assay data specifically for this compound on H+/K+-ATPase activity is not prominently available in published literature, a fact that supports its classification as an inactive metabolite.

Studies have, however, evaluated the inhibitory effects of omeprazole metabolites on the very enzymes that produce them. Omeprazole sulfone was found to be a time-dependent inhibitor of CYP2C19. nih.gov

Table 1: In Vitro Enzyme Inhibition Data for Omeprazole Metabolites

| Compound | Enzyme | Inhibition Type | Finding | Citation |

|---|---|---|---|---|

| Omeprazole Sulfone | CYP2C19 | Time-Dependent | Identified as a time-dependent inhibitor. | nih.gov |

| 5-Hydroxyomeprazole | CYP2C19 / CYP3A4 | Reversible | Inhibited both enzymes reversibly. | nih.gov |

| Omeprazole Metabolites (general) | H+/K+-ATPase | - | Possess minimal or no antisecretory activity. | drugbank.comdrugs.com |

There is no scientific literature available that details receptor binding assays performed for this compound. The established mechanism of action for its parent compound, omeprazole, is enzyme inhibition rather than receptor-mediated signaling, making such studies less common for this class of compounds.

Enzyme Inhibition/Activation Assays (e.g., H+/K+-ATPase in vitro)

Cellular Pathway Modulation (In Vitro)

The effects of this compound on intracellular signaling and regulatory pathways have not been a significant focus of research.

No dedicated studies were found that utilized this compound to perform gene expression profiling in cell lines. Research in this area has primarily focused on how genetic polymorphisms in drug-metabolizing enzymes, such as CYP2C19, affect the metabolism of omeprazole and the formation of its metabolites, rather than on the downstream cellular effects of the metabolites themselves. scispace.com

There is a lack of available data from studies investigating the specific effects of this compound on protein expression or phosphorylation cascades in vitro.

Gene Expression Profiling in Cell Lines

Computational Modeling of Molecular Interactions

Computational studies related to omeprazole and its metabolites have concentrated on predicting their metabolic fate rather than their pharmacodynamic actions. Density functional theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to understand the stereo- and regioselective metabolism of omeprazole by CYP2C19 and CYP3A4. acs.orgacs.org

Molecular Docking Simulations with Target Proteins

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interactions between a ligand, such as this compound, and its target protein at a molecular level.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the public domain, the methodology has been widely applied to its parent compound, omeprazole, and its enantiomers to understand their binding to cytochrome P450 enzymes like CYP2C19. acs.orgresearchgate.net These studies typically involve preparing the three-dimensional structures of both the ligand and the protein. massbio.org The ligand is then placed into the active site of the protein, and various conformations are sampled to identify the most energetically favorable binding pose. tandfonline.com

For omeprazole and its analogues, docking simulations have been crucial in elucidating the stereo- and regioselective metabolism by CYP2C19. acs.org For instance, docking studies have helped to identify key amino acid residues within the active site that interact with the different parts of the omeprazole molecule, influencing how it is metabolized. acs.org It is plausible that similar computational approaches could be, and likely have been, used in a pharmaceutical research setting to predict the interaction of this compound with its potential biological targets. Such studies would provide insights into its binding affinity and selectivity, which are critical determinants of its pharmacodynamic profile.

Table 1: Key Aspects of Molecular Docking Simulations

| Feature | Description |

| Objective | Predict the binding orientation and affinity of a ligand to a protein. |

| Inputs | 3D structure of the ligand (this compound) and the target protein. |

| Process | Computational sampling of ligand conformations and orientations within the protein's binding site. |

| Outputs | Docking score (estimation of binding affinity), predicted binding pose, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). |

| Application | Understanding drug-target interactions, virtual screening of compound libraries, and guiding lead optimization in drug discovery. researchgate.net |

Molecular Dynamics Simulations for Binding Conformations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a detailed view of the conformational changes and flexibility of both the ligand and the protein upon binding, offering a more dynamic picture than the static one provided by molecular docking. massbio.org

MD simulations have been successfully employed to investigate the binding of omeprazole enantiomers to CYP enzymes, revealing the dynamic nature of the interactions within the active site. acs.orgnih.gov These simulations can reveal how the binding of a ligand can induce conformational changes in the protein, which may be crucial for its function or inhibition. nih.gov They can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. acs.org

For this compound, MD simulations could be utilized to:

Assess the stability of the binding pose predicted by molecular docking.

Investigate the role of water molecules in mediating the interaction between the ligand and the protein.

Explore the conformational landscape of the ligand-protein complex to identify other potential binding modes.

Understand how mutations in the target protein might affect the binding of the compound.

Quantitative Structure-Activity Relationship (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com QSAR models are built by correlating the physicochemical properties or structural features of a series of compounds with their experimentally determined activities. unicamp.brresearchgate.net

QSAR studies have been conducted on omeprazole and its analogues to understand the structural requirements for their activity against Helicobacter pylori. unicamp.br These studies have identified key molecular descriptors, such as electronic and steric parameters, that are important for the inhibitory activity. unicamp.br

A QSAR model for analogues of this compound could be developed to:

Predict the biological activity of new, unsynthesized analogues.

Guide the design of more potent and selective compounds by identifying the structural modifications that are likely to improve activity.

Provide insights into the mechanism of action by highlighting the key structural features involved in the interaction with the biological target. nih.govwiley-vch.de

The development of a robust QSAR model requires a dataset of compounds with a range of structural diversity and biological activities. researchgate.net While a specific QSAR study for this compound analogues is not publicly documented, this approach represents a standard tool in medicinal chemistry for the optimization of lead compounds.

Interaction with Drug-Metabolizing Enzymes and Transporters (In Vitro)

Inhibition/Induction of Cytochrome P450 Enzymes

In vitro studies have demonstrated that omeprazole and its metabolites can interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. nih.govmdpi.com Omeprazole sulfone, a major metabolite of omeprazole, is known to be formed primarily by the action of CYP3A4. medchemexpress.com

Studies have shown that omeprazole and its metabolites, including omeprazole sulfone, can act as reversible inhibitors of both CYP2C19 and CYP3A4. nih.govomicsdi.org In one study, omeprazole sulfone was found to be a time-dependent inhibitor of CYP2C19. nih.gov Time-dependent inhibition is a type of inhibition where the inhibitory effect increases with the duration of pre-incubation with the enzyme, often indicating the formation of a reactive metabolite that covalently binds to the enzyme. nih.gov

The inhibitory potential of omeprazole sulfone on CYP enzymes is an important consideration for potential drug-drug interactions. researchgate.net Inhibition of these enzymes can lead to increased plasma concentrations of co-administered drugs that are metabolized by the same enzymes, potentially leading to adverse effects. nih.gov